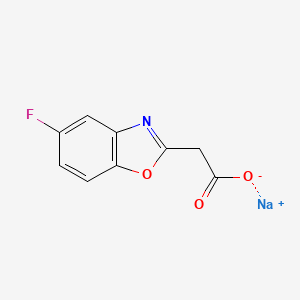
Sodium 2-(5-fluoro-1,3-benzoxazol-2-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium 2-(5-fluoro-1,3-benzoxazol-2-yl)acetate is a chemical compound that belongs to the benzoxazole family. Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring. This specific compound is characterized by the presence of a fluorine atom at the 5-position of the benzoxazole ring and a sodium salt of the 2-acetate group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of benzoxazole derivatives, including Sodium 2-(5-fluoro-1,3-benzoxazol-2-yl)acetate, typically involves the condensation of 2-aminophenol with various aldehydes or ketones. One common method involves the reaction of 2-aminophenol with an appropriate aldehyde in the presence of a catalyst such as titanium tetraisopropoxide (TTIP) and hydrogen peroxide (H₂O₂) in ethanol at 50°C . The reaction proceeds through the formation of an imine intermediate, which cyclizes to form the benzoxazole ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts such as nanocatalysts and ionic liquid catalysts are often employed to improve reaction efficiency and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions: Sodium 2-(5-fluoro-1,3-benzoxazol-2-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can lead to the formation of amine or alcohol derivatives.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated benzoxazole derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
Mechanism of Action
The mechanism of action of Sodium 2-(5-fluoro-1,3-benzoxazol-2-yl)acetate involves its interaction with specific molecular targets and pathways. In antimicrobial applications, the compound may inhibit the synthesis of essential cellular components in bacteria and fungi, leading to cell death. In anticancer research, it may interfere with cell division and induce apoptosis (programmed cell death) in cancer cells . The exact molecular targets and pathways can vary depending on the specific biological context.
Comparison with Similar Compounds
2-(5-fluoro-1,3-benzoxazol-2-yl)acetate: Similar structure but without the sodium salt.
5-chloro-1,3-benzoxazol-2-yl acetate: Chlorine atom instead of fluorine.
2-(1,3-benzoxazol-2-yl)acetate: Lacks the fluorine atom.
Uniqueness: Sodium 2-(5-fluoro-1,3-benzoxazol-2-yl)acetate is unique due to the presence of the fluorine atom, which can enhance its biological activity and stability. The sodium salt form also improves its solubility in water, making it more suitable for various applications .
Properties
Molecular Formula |
C9H5FNNaO3 |
|---|---|
Molecular Weight |
217.13 g/mol |
IUPAC Name |
sodium;2-(5-fluoro-1,3-benzoxazol-2-yl)acetate |
InChI |
InChI=1S/C9H6FNO3.Na/c10-5-1-2-7-6(3-5)11-8(14-7)4-9(12)13;/h1-3H,4H2,(H,12,13);/q;+1/p-1 |
InChI Key |
QFDVVMCDGWKRKY-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC2=C(C=C1F)N=C(O2)CC(=O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


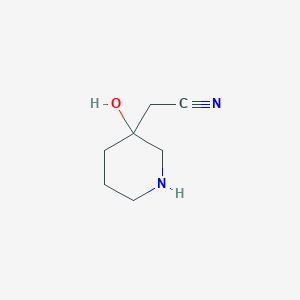
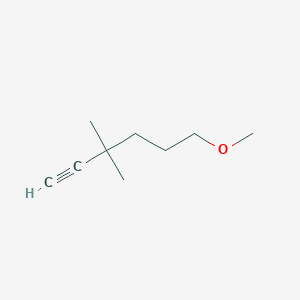
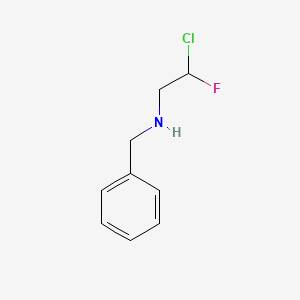
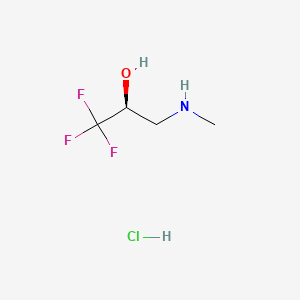
![1-(Bromomethyl)-3,8-dioxabicyclo[3.2.1]octane](/img/structure/B13464582.png)
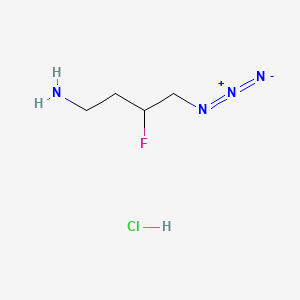
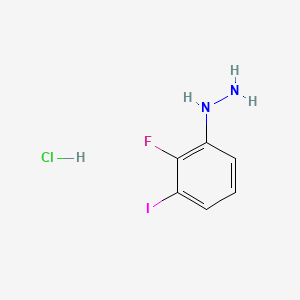
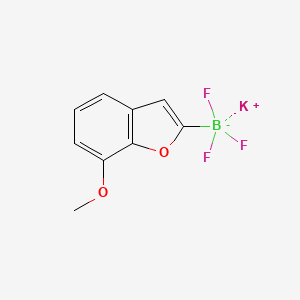
![2-[3-(3-iodo-1H-pyrazol-1-yl)azetidin-3-yl]acetic acid hydrochloride](/img/structure/B13464611.png)
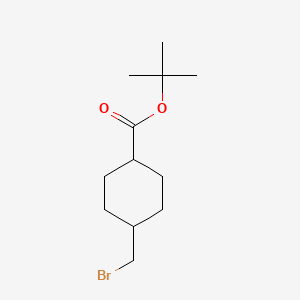
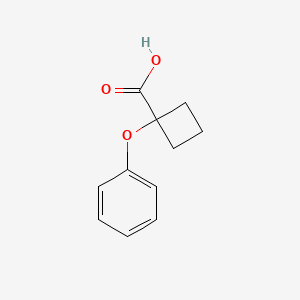
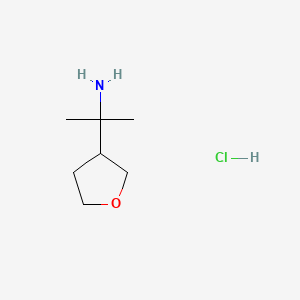
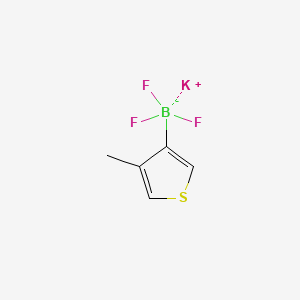
amine hydrochloride](/img/structure/B13464628.png)
